3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid is an organic compound with the molecular formula C5H10O4S. It is a derivative of propanoic acid, featuring a hydroxyethyl group and a sulfanyl group attached to the carbon chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with pyruvic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfanyl groups can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Hydroxyethyl)sulfanyl]propanoic acid: Similar structure but lacks the oxo group.
2-Hydroxyethyl disulfide: Contains a disulfide bond instead of a sulfanyl group.
2-Mercaptoethanol: Lacks the propanoic acid moiety.
Uniqueness
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid is unique due to the presence of both the hydroxyethyl and sulfanyl groups along with the oxo group
Properties
CAS No. |
105930-97-0 |
---|---|
Molecular Formula |
C5H8O4S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C5H8O4S/c6-1-2-10-3-4(7)5(8)9/h6H,1-3H2,(H,8,9) |
InChI Key |
YGBCGJCYZRPCCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.